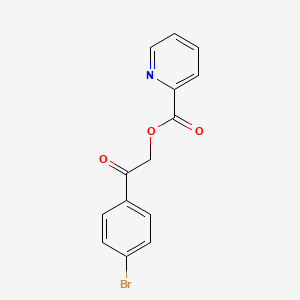
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)acetamide often involves multi-step chemical reactions, including amidation, cyclocondensation, and the use of catalysts in microwave-assisted reactions. For instance, novel thiazolidinone derivatives have been synthesized using a cyclocondensation method, demonstrating the versatility in synthetic approaches for compounds containing the isoindolinone moiety and highlighting the significance of methodological advancements in synthetic chemistry (Nikalje, Hirani, & Nawle, 2015).
Molecular Structure Analysis
The crystallographic and spectroscopic techniques are pivotal in elucidating the molecular structure of compounds. Studies such as X-ray diffraction analysis provide detailed insights into the crystal system, space group, and unit cell parameters, while spectroscopic methods like NMR and IR spectroscopy offer comprehensive data on molecular geometry and functional groups. These analyses are crucial for confirming the synthesized compound's structure, as demonstrated in research focusing on related acetamide derivatives and their structural characterization (Jansukra et al., 2021).
Chemical Reactions and Properties
Compounds with the isoindolinone core exhibit a range of chemical behaviors, including participation in nucleophilic displacement reactions and the formation of various derivatives through reactions with different chemical agents. The chemical reactivity and functional group transformations are critical for understanding the compound's utility in further synthetic applications and its interactions with biological targets. For example, the solvolysis reactions involving similar structures emphasize the influence of functional groups on the compound's reactivity and its potential applications in synthesizing novel derivatives (Brimacobe & Bryan, 1968).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)13-7-9-14(10-8-13)20-17(22)11-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZFCXWFQBNAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)




![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)


![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)
